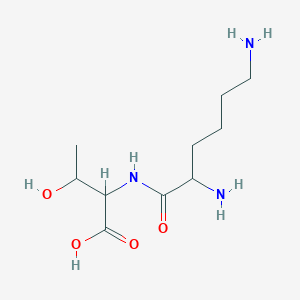

Lys-Thr

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,6-diaminohexanoylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O4/c1-6(14)8(10(16)17)13-9(15)7(12)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKVLMBYDSIDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Interplay of Lysine and Threonine

The Aspartate Family Pathway as a Central Hub for Lysine (B10760008) and Threonine Synthesis

In a wide range of organisms, including bacteria, archaea, fungi, and plants, the biosynthesis of lysine and threonine originates from the common precursor, aspartate. This metabolic route, known as the aspartate family pathway, also gives rise to other essential amino acids like methionine and isoleucine. The pathway commences with the phosphorylation of aspartate, a reaction catalyzed by the enzyme aspartate kinase. This initial step commits aspartate to a series of reactions that will ultimately lead to the synthesis of the various amino acids in this family. The pathway branches at key intermediates, directing the flow of metabolites towards the synthesis of either lysine or threonine, as well as methionine and isoleucine.

To prevent the wasteful overproduction of amino acids, the aspartate family pathway is subject to stringent feedback regulation. The end products of the pathway, including lysine and threonine, act as allosteric inhibitors of key enzymes, effectively controlling their own synthesis. This regulation primarily targets the initial and branch-point enzymes of the pathway.

Aspartokinase (AK): This is the first and a critical regulatory enzyme in the pathway. In many organisms, multiple isozymes of aspartokinase exist, each subject to differential regulation by the end-product amino acids. For instance, in Escherichia coli, there are three aspartokinase isozymes. One is inhibited by lysine, another by threonine, and the third is not strongly inhibited by any single amino acid but is repressed by methionine. nih.govnih.govwikipedia.org This allows for fine-tuned control over the total flux into the aspartate pathway based on the cellular needs for each specific amino acid. The inhibition of aspartokinase by lysine and threonine is a classic example of allosteric regulation, where the binding of the inhibitor to a site distinct from the active site induces a conformational change that reduces the enzyme's activity. rsc.org

Homoserine Dehydrogenase (HSD): This enzyme catalyzes a key step in the branch of the pathway leading to threonine and methionine synthesis. wikipedia.org Homoserine dehydrogenase is typically allosterically inhibited by threonine. wikipedia.orgfrontiersin.org This feedback inhibition ensures that the synthesis of threonine is curtailed when sufficient levels of the amino acid are present, thereby conserving cellular resources. In some organisms, threonine acts as a competitive inhibitor of HSD. wikipedia.org

Dihydrodipicolinate Synthase (DHDPS): This enzyme catalyzes the first committed step in the lysine biosynthetic branch of the aspartate pathway. nih.gov DHDPS is subject to potent feedback inhibition by lysine. nih.govmonash.eduresearchgate.net This allosteric regulation is a crucial control point in lysine biosynthesis, preventing its accumulation to toxic levels and ensuring that the metabolic flux is appropriately distributed among the different branches of the aspartate family pathway. The sensitivity of DHDPS to lysine inhibition can vary between different isoforms of the enzyme within the same organism. monash.edunih.gov

| Enzyme | Organism/Plant | Inhibitor | Inhibition Constant (Ki or IC50) |

|---|---|---|---|

| Aspartokinase III (AKIII) | Escherichia coli | L-Lysine | - |

| Homoserine Dehydrogenase (HSD) | Corynebacterium glutamicum | L-Threonine | >90% activity maintained at 10 mM L-Threonine (for mutant) |

| Dihydrodipicolinate Synthase (DHDPS) | Escherichia coli | L-Lysine | ~0.3 mM (Ki) at pH 8 |

| Dihydrodipicolinate Synthase (AtDHDPS1) | Arabidopsis thaliana | L-Lysine | AtDHDPS1 is 10-fold more sensitive than AtDHDPS2 |

Furthermore, the regulation of the aspartate family pathway is coordinated with the synthesis of other amino acids. An imbalance in the cellular pool of amino acids can trigger regulatory responses to restore homeostasis. For example, the accumulation of one amino acid may lead to the inhibition of its own synthesis while simultaneously affecting the synthesis of other amino acids derived from the same precursor. This cross-regulation ensures a balanced supply of all amino acids required for protein synthesis and other essential cellular functions.

Catabolic Pathways of Lysine and Threonine in Model Organisms

The degradation of lysine and threonine is as crucial as their synthesis for maintaining cellular homeostasis. These catabolic pathways not only prevent the accumulation of potentially toxic levels of these amino acids but also provide intermediates for other metabolic processes.

In many organisms, including mammals and plants, the primary route for lysine catabolism is the saccharopine pathway . frontiersin.orgnih.govrupress.orgreactome.org This pathway is initiated by the enzyme lysine-ketoglutarate reductase, which condenses lysine with α-ketoglutarate to form saccharopine. frontiersin.orgnih.gov Saccharopine is then dehydrogenated to yield α-aminoadipate-semialdehyde and glutamate. frontiersin.orgnih.gov Subsequent reactions convert α-aminoadipate-semialdehyde into acetyl-CoA, which can then enter the citric acid cycle for energy production. rupress.org

Threonine can be degraded through several pathways, with the predominant route varying among different organisms and physiological conditions. One major pathway is initiated by the enzyme threonine dehydrogenase , which converts threonine to 2-amino-3-ketobutyrate. nih.govphysiology.orgcreative-proteomics.com This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase to form acetyl-CoA and glycine. creative-proteomics.com Another significant pathway involves the deamination of threonine by threonine deaminase (also known as threonine dehydratase) to produce α-ketobutyrate, which can be further metabolized. creative-proteomics.comlibretexts.org

| Amino Acid | Primary Catabolic Pathway | Key Enzyme | Major End Products |

|---|---|---|---|

| Lysine | Saccharopine Pathway | Lysine-ketoglutarate reductase | Acetyl-CoA, Glutamate |

| Threonine | Threonine Dehydrogenase Pathway | Threonine dehydrogenase | Acetyl-CoA, Glycine |

| Threonine | Threonine Deaminase Pathway | Threonine deaminase | α-Ketobutyrate |

Metabolic Engineering Approaches for Modulating Lysine and Threonine Levels in Research Systems

The nutritional importance of lysine and threonine, particularly in agriculture and biotechnology, has driven significant efforts in metabolic engineering to enhance their production in various organisms, such as E. coli and plants. nih.govembopress.orgresearchgate.netresearchgate.net The primary strategies employed in these engineering approaches focus on overcoming the native regulatory mechanisms that limit the production of these amino acids.

A common approach is to deregulate the feedback inhibition of the key enzymes in the biosynthetic pathway. This is often achieved through site-directed mutagenesis to create enzyme variants that are less sensitive to inhibition by lysine or threonine. nih.govacs.orgnih.gov For example, modifying the allosteric binding sites of aspartokinase or dihydrodipicolinate synthase can lead to a significant increase in the flux through the pathway and result in the overproduction of lysine. semanticscholar.org

| Organism | Engineering Strategy | Target Gene(s)/Enzyme(s) | Reported Increase in Production |

|---|---|---|---|

| Escherichia coli | Deregulation of feedback inhibition, deletion of competing pathways, overexpression of biosynthetic genes | thrA, lysC, tdh, metA, lysA | 82.4 g/L of Threonine in fed-batch culture |

| Rice (Oryza sativa) | Expression of feedback-insensitive AK and DHDPS, inhibition of lysine catabolism | AK, DHDPS, LKR/SDH | Up to 58.5-fold increase in free lysine in seeds |

| Corynebacterium glutamicum | Reduction of feedback inhibition in homoserine kinase | thrB | Enhanced L-Threonine biosynthesis |

Enzymatic Processing and Specificity Involving Lys Thr Motifs

Proteolytic Recognition and Cleavage of Peptide Bonds Adjacent to Lysine (B10760008) and Threonine

Proteolytic cleavage, the hydrolysis of peptide bonds, is a fundamental process in biology catalyzed by enzymes called proteases wikipedia.orgmedcraveonline.comwikipedia.orgunc.edu. The specificity of proteases is determined by the interactions between the enzyme's substrate-binding pockets (denoted as S) and the amino acid residues (denoted as P) in the substrate, relative to the scissile bond medcraveonline.complos.org. Lysine and threonine residues within a polypeptide sequence can significantly influence where and how efficiently a protease cleaves.

Trypsin, a well-characterized serine protease, exhibits a strong preference for cleaving peptide bonds at the carboxyl side of positively charged amino acids, namely lysine and arginine wikipedia.orgmedcraveonline.comunc.educore.ac.ukresearchgate.net. This specificity is primarily dictated by a negatively charged aspartic acid residue in the S1 pocket of trypsin, which forms a salt bridge with the side chain of lysine or arginine at the P1 position of the substrate wikipedia.orgcore.ac.uk.

Another protease, Lys-C (Endoproteinase Lys-C), is also a serine protease that specifically hydrolyzes peptide bonds on the carboxyl side of lysine residues unc.eduthermofisher.com. Unlike trypsin, Lys-C can efficiently cleave at lysine residues even when followed by a proline residue thermofisher.com. This distinct characteristic makes Lys-C particularly useful in proteomics for generating peptides from regions that might be resistant to trypsin cleavage.

Specificity of Endoproteases on Lys-Thr or Thr-Lys Sequences (e.g., Furin)

Endoproteases cleave internal peptide bonds within a protein or peptide wur.nlebi.ac.uk. Some endoproteases exhibit specificity for sequences containing lysine and threonine. Furin, a calcium-dependent serine endoprotease belonging to the proprotein convertase family, cleaves precursor proteins at specific recognition sites, often characterized by a pattern of basic amino acids, commonly -Arg-X-Lys/Arg-Arg- embopress.orgnih.govresearchgate.netd-nb.info.

A notable example of a furin cleavage site containing both threonine and lysine is the sequence -Arg-Thr-Lys-Arg-. This motif is found in the propeptide of furin itself, and its autoproteolytic cleavage after the C-terminal arginine residue is required for furin activation embopress.orgnih.gov. Studies on furin's specificity confirm the critical role of arginine residues at the P1 and P4 positions for efficient cleavage embopress.orgd-nb.info. While the presence of threonine and lysine at the P2 and P3 positions, respectively, is part of this recognized motif, the primary determinants for furin cleavage are typically the basic residues.

Role of Lysine and Threonine in Exoprotease Substrate Recognition

Exoproteases hydrolyze peptide bonds at the termini of polypeptide chains, removing amino acids sequentially from either the amino-terminus (aminopeptidases) or the carboxyl-terminus (carboxypeptidases) wur.nlebi.ac.uk. The recognition of substrates by exoproteases is influenced by the terminal amino acid and sometimes the adjacent residues.

Lysine and threonine can play roles in exoprotease substrate recognition, particularly at the N-terminus for aminopeptidases or the C-terminus for carboxypeptidases. Some aminopeptidases show a preference for cleaving at the N-terminus of lysine or arginine residues wur.nl.

Threonine has also been implicated in the substrate specificity of certain aminopeptidases. For example, studies on Aminopeptidase A (APA), an exopeptidase that cleaves N-terminal acidic amino acids, have shown that a specific threonine residue (Thr-348 in mouse APA) is involved in substrate specificity, particularly influencing the hydrolysis of substrates with acidic side chains at the N-terminus nih.gov. This suggests that threonine residues, even within the enzyme's active site or binding pockets, can contribute to the recognition and processing of substrates containing specific amino acids, although this is distinct from recognizing a this compound sequence as the substrate.

Enzymatic Formation of this compound Linkages (e.g., Isopeptide Bonds)

Beyond standard peptide bonds, lysine and threonine can potentially be involved in the formation of non-canonical linkages, such as isopeptide bonds. Isopeptide bonds are amide bonds formed between the side chain functional groups of amino acids, or between a side chain and the alpha-amino or alpha-carboxyl group of another amino acid mybiosource.comwikipedia.org. These bonds are distinct from the peptide bonds forming the main polypeptide chain.

While isopeptide bonds commonly involve the ε-amino group of lysine reacting with the carboxyl or carboxamide group of other amino acids like aspartate, asparagine, glutamate, or glutamine wikipedia.orggoogle.com, the direct enzymatic formation of an isopeptide bond specifically between the side chains of lysine and threonine is less frequently reported in the context of typical isopeptide bond formation mechanisms.

However, enzymatic processes can involve the cleavage adjacent to threonine followed by linkage to a lysine residue. For instance, sortase enzymes in Gram-positive bacteria cleave a specific motif (LPXTG) after the threonine residue and catalyze the formation of an isopeptide bond between the released C-terminus and a lysine residue on another protein, facilitating processes like pilin (B1175004) polymerization mybiosource.comnih.gov. In this scenario, threonine is involved in the cleavage event preceding the isopeptide bond formation with lysine.

Isopeptide bond formation can be enzyme-catalyzed by enzymes like transglutaminases, which typically catalyze a reaction between the γ-carboxamide group of glutamine and the ε-amino group of lysine mybiosource.comwikipedia.orgrsc.org. While this is a common mechanism for isopeptide bond formation, it does not directly involve threonine. Some isopeptide bonds can also form spontaneously, often facilitated by nearby residues wikipedia.orggoogle.com.

Impact of this compound on Protease Digestion Efficiency in Proteomics

In mass spectrometry-based proteomics, proteins are typically digested into smaller peptides using proteases, most commonly trypsin, to facilitate their identification and analysis core.ac.ukresearchgate.netthermofisher.compromega.comeastport.cz. Efficient and complete digestion is crucial for obtaining a comprehensive and reproducible set of peptides for analysis core.ac.ukpromega.com. The presence of specific amino acid sequences can influence the efficiency of protease digestion, potentially leading to "missed cleavages" where a recognition site is not cleaved.

Trypsin's specificity for lysine and arginine residues means that the presence of these residues dictates the potential cleavage sites. However, trypsin cleavage efficiency can be affected by the amino acid following lysine or arginine at the P1' position. While trypsin generally cleaves after Lys or Arg unless followed by proline, the efficiency can be modulated by other adjacent residues core.ac.ukresearchgate.net.

The presence of a threonine residue immediately following a lysine (a this compound sequence) can potentially influence the efficiency of trypsin cleavage at that lysine residue. While trypsin can cleave this compound bonds, the rate and completeness of cleavage can vary depending on the local protein context and experimental conditions. Incomplete cleavage at lysine residues is a known issue in trypsin digestion in proteomics, leading to peptides with missed cleavages promega.comeastport.cz.

To improve digestion efficiency and reduce missed cleavages, particularly at lysine residues, combinations of proteases are sometimes used. For example, using a mixture of trypsin and Lys-C can enhance cleavage at lysine sites, including those that might be partially resistant to trypsin alone, such as Lys-Pro bonds researchgate.netthermofisher.compromega.com. While not specifically focused on this compound, this highlights how the amino acid adjacent to lysine can impact digestion efficiency and how using complementary proteases can address these issues in proteomics workflows.

The impact of a this compound sequence on digestion efficiency would depend on whether the protease used recognizes and cleaves at the lysine residue. For trypsin and Lys-C, which cleave after lysine, the threonine at the P1' position would be the residue influencing the cleavage efficiency. For other proteases with different specificities, the presence of this compound within their recognition site would similarly impact their activity.

Interactive Data Table: Examples of Protease Specificity

| Protease | Catalytic Type | Preferred Cleavage Site (P1) | Notes | Source |

| Trypsin | Serine | Lys or Arg | Cleaves at carboxyl side; inhibited by Pro at P1' | wikipedia.orgmedcraveonline.comunc.educore.ac.ukresearchgate.net |

| Lys-C | Serine | Lys | Cleaves at carboxyl side; can cleave Lys-Pro | unc.eduthermofisher.com |

| Furin | Serine | Arg or Lys (in specific motifs) | Cleaves at carboxyl side of consensus sites like -Arg-X-Lys/Arg-Arg- | embopress.orgnih.govresearchgate.netd-nb.info |

| Aminopeptidases | Various | N-terminal amino acid | Some prefer Lys or Arg at N-terminus | wur.nl |

| Carboxypeptidases | Various | C-terminal amino acid | Cleave at carboxyl terminus | wur.nlebi.ac.uk |

Interactive Data Table: Isopeptide Bond Formation Examples

| Reacting Amino Acids | Linkage Type | Catalyzed By | Notes | Source |

| Lys (side chain) & Gln (side chain) | Isopeptide (amide) | Transglutaminases | Common in extracellular matrix stabilization, blood clotting | mybiosource.comwikipedia.orgrsc.org |

| Lys (side chain) & Asn/Asp (side chain) | Isopeptide (amide) | Spontaneous, Enzyme-aided | Observed in bacterial pili, viral capsids | wikipedia.orggoogle.comnih.gov |

| Thr (cleaved) & Lys (side chain) | Isopeptide (amide) | Sortase enzymes | Involved in bacterial pilin polymerization | mybiosource.comnih.gov |

Molecular Interactions and Conformational Studies of Lys Thr Containing Peptides

Dipeptide and Oligopeptide Conformations and Structural Motifs

Lys-Thr in Beta-Turn Structures and their Influence on Protein Stability

Beta-turns are common structural motifs in proteins, enabling changes in the direction of the polypeptide chain. They are crucial for protein folding and the formation of compact globular structures. Certain amino acid residues exhibit preferences for specific positions within beta-turns. Studies have indicated that Lys can favor the +B1 position in type I' beta-turns. nih.gov Threonine, with its beta-branched side chain, can also influence beta-turn formation. nih.govresearchgate.net

Analysis of n→π* Interactions in Peptides Containing this compound

N→π* interactions are a type of stabilizing non-covalent interaction that occurs between the lone pair electrons (n) of a carbonyl oxygen and the antibonding π* orbital of an adjacent carbonyl group. raineslab.com These interactions, which involve the peptide backbone, can influence local peptide conformations and contribute to the stability of secondary structures like beta-turns and helices. raineslab.comchemrxiv.org

In peptides, n→π* interactions can occur between consecutive carbonyl groups in the backbone. raineslab.com The presence of specific amino acid residues can influence the geometry and strength of these interactions. While general studies on n→π* interactions in proteins and peptides exist, specific detailed analyses focusing solely on their occurrence and impact within this compound sequences require further investigation. However, the geometry of beta-turns, where this compound can be found, can be conducive to such interactions between residues at the i and i+1 or i+1 and i+2 positions of the turn. nih.govresearchgate.netrsc.org

Inter-Residue Interaction Energies Involving Lysine (B10760008) and Threonine in Protein Structures

Amino acid side chains engage in various non-covalent interactions within protein structures, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. These interactions collectively contribute to the folded conformation and stability of a protein. nih.govlibretexts.org Lysine, with its positively charged epsilon-amino group at physiological pH, can form strong ionic interactions (salt bridges) with negatively charged residues like aspartate and glutamate, as well as hydrogen bonds. libretexts.orglibretexts.org Threonine, with its hydroxyl group, is capable of forming hydrogen bonds. libretexts.org

Interactions between Lys and Thr residues within a protein can involve hydrogen bonding between the hydroxyl group of Thr and the amino group of Lys, or potentially weak electrostatic interactions depending on the local environment and protonation states. Studies analyzing amino acid interaction energies in protein structures provide insights into the propensity and strength of interactions between different residue types. While specific data solely on this compound interaction energies across a wide range of protein contexts might vary, the principles of hydrogen bonding and electrostatic interactions govern their potential associations. nih.gov For example, threonine has been shown to interact with thymine (B56734) in protein-DNA interactions, potentially through a weak hydrogen bond with the O4 atom. nih.gov Lysine can also participate in interactions with DNA, often involving hydrogen bonds and ionic interactions with the phosphate (B84403) backbone. nih.gov

Post-Translational Modifications on Lysine and Threonine Residues

Lysine and Threonine residues are frequent targets for a variety of post-translational modifications (PTMs), which significantly expand the functional diversity of proteins. These modifications can alter protein structure, activity, localization, and interactions.

Site-Specific Phosphorylation of Threonine

Phosphorylation is a crucial regulatory PTM involving the addition of a phosphate group to serine, threonine, or tyrosine residues, catalyzed by protein kinases. thermofisher.comwikipedia.org Threonine phosphorylation is a key event in numerous cellular signaling pathways, affecting processes such as cell cycle control, growth, and apoptosis. thermofisher.comwikipedia.org

The specificity of threonine phosphorylation is determined by protein kinases that recognize specific amino acid sequences, or motifs, surrounding the threonine residue. harvard.edunih.gov While kinases have substrate recognition motifs, the precise sequence context dictates the likelihood of phosphorylation at a particular threonine site. harvard.edunih.gov Phosphorylation of threonine can induce conformational changes in proteins, influencing their activity and interactions with other molecules, including the recruitment of proteins containing phosphothreonine-binding domains like FHA domains. thermofisher.comthermofisher.com Research indicates that threonine phosphorylation may induce more significant structural changes compared to serine phosphorylation, potentially leading to more "switch-like" functional alterations. biorxiv.org The phosphorylation of ubiquitin itself on threonine residues has also been shown to have physiological roles. acs.org

Acetylation, Ubiquitination, and Methylation of Lysine

Lysine residues are subject to a diverse array of PTMs, including acetylation, ubiquitination, and methylation. These modifications play critical roles in regulating protein function, stability, and interactions. plos.orgtaylorfrancis.com

Acetylation: Lysine acetylation involves the transfer of an acetyl group to the epsilon-amino group of lysine, catalyzed by lysine acetyltransferases (KATs). frontiersin.orgnih.govtandfonline.com This modification neutralizes the positive charge of the lysine side chain, which can impact protein structure, protein-protein interactions, and DNA binding, particularly in histones where it is linked to chromatin remodeling and gene expression. frontiersin.orgnih.govtandfonline.comcellsignal.com Acetylation is a reversible process, with lysine deacetylases (KDACs) removing the acetyl group. frontiersin.orgnih.gov Acetylation of non-histone proteins also regulates a wide range of cellular processes, including metabolism, cytoskeleton dynamics, and signal transduction. bitesizebio.comnih.gov

Ubiquitination: Ubiquitination is the covalent attachment of ubiquitin, a small regulatory protein, to a lysine residue of a target protein, mediated by a cascade of enzymes (E1, E2, and E3). nih.govnih.govacs.org Ubiquitination is best known for marking proteins for proteasomal degradation, but it also plays roles in diverse cellular functions such as signal transduction, DNA repair, and protein trafficking. nih.govnih.govacs.org Ubiquitin itself contains lysine residues that can be ubiquitinated, leading to the formation of polyubiquitin (B1169507) chains with different linkages (e.g., K48-linked for degradation, K63-linked for signaling). nih.govwikipedia.org Ubiquitination can occur at multiple lysine sites within a protein, and non-lysine ubiquitination has also been observed. nih.govnih.govbiorxiv.org

Methylation: Lysine methylation involves the addition of one, two, or three methyl groups to the epsilon-amino group of lysine, catalyzed by lysine methyltransferases (KMTs). researchgate.netcreative-proteomics.comnih.govportlandpress.com Unlike acetylation, lysine methylation does not alter the positive charge of the lysine side chain, although trimethylation results in a permanent positive charge that cannot form hydrogen bonds as a donor. nih.govacs.org Lysine methylation is involved in epigenetic regulation, particularly on histones, influencing chromatin structure and gene expression. creative-proteomics.comnih.gov Methylation of non-histone proteins also regulates various cellular processes, including signal transduction and protein stability. researchgate.netcreative-proteomics.com Methylated lysine residues can be recognized by specific "reader" proteins containing methyllysine-binding domains. researchgate.netnih.gov Lysine methylation can also influence other PTMs, including ubiquitination. researchgate.net

O-Glycosylation of Threonine and Hydroxylysine

O-glycosylation is a post-translational modification involving the attachment of a glycan to the hydroxyl group of serine or threonine residues, or the hydroxyl group of hydroxylysine. While the outline specifically mentions O-glycosylation of Threonine and Hydroxylysine in the context of this compound, research primarily details O-glycosylation of Threonine and Serine residues in proteins. Hydroxylysine is a less common amino acid, primarily found in collagen, where it can be O-glycosylated. The presence of a this compound sequence within a peptide could potentially influence the O-glycosylation of the Threonine residue due to local conformational effects or proximity to lysine's charged side chain, although specific detailed studies on the influence of the this compound motif on Threonine or Hydroxylysine O-glycosylation were not prominently found in the search results.

Global Profiling of Lysine Accessibility as a Structural Probe

Global profiling of lysine accessibility is a technique used to study protein structure and conformational changes. This method typically involves labeling accessible lysine residues with chemical probes, followed by mass spectrometry analysis to identify the modified sites. The accessibility of lysine's ε-amino group is influenced by the protein's three-dimensional structure and its interactions with other molecules. While lysine accessibility profiling is a general technique, the presence of a this compound motif could potentially impact the accessibility of the lysine residue within that motif due to the proximity of the threonine side chain. However, specific research detailing the use of this compound motifs as direct structural probes through lysine accessibility profiling was not a primary focus of the search results. The technique itself provides insights into protein folding, protein-protein interactions, and ligand binding by revealing which lysine residues are exposed on the protein surface.

Role of this compound Motifs in Specific Biomolecular Recognition

This compound motifs, or peptides containing these residues, can play crucial roles in specific biomolecular recognition events through various types of interactions, including those with nucleic acids, minerals, and receptors. The unique chemical properties of lysine (a positively charged amino group) and threonine (a hydroxyl group) contribute to diverse binding capabilities.

Peptide-Nucleic Acid Interactions (e.g., this compound-Arg-Glu-Lys-Val fragment with oligonucleotides)

Peptides rich in basic amino acids like lysine and arginine are known to interact with negatively charged nucleic acids (DNA and RNA). The this compound-Arg-Glu-Lys-Val fragment, containing multiple lysine and arginine residues alongside threonine and glutamic acid, exemplifies a sequence potentially involved in such interactions. While the search results did not yield specific detailed studies on the interaction of the exact this compound-Arg-Glu-Lys-Val fragment with oligonucleotides, research on peptide-nucleic acid interactions highlights the importance of lysine and arginine residues in providing electrostatic interactions with the phosphate backbone of nucleic acids. The presence of threonine and glutamic acid in such a sequence could introduce additional hydrogen bonding or other specific interactions, influencing the binding affinity and specificity. Studies on RNA aptamers binding to amino acids like arginine demonstrate the ability of nucleic acids to specifically recognize and bind to amino acid side chains ribocentre.org.

Peptide-Mineral Interactions (e.g., Hydroxyl/Carboxyl groups in Thr/Lys binding to metals)

The hydroxyl group of threonine and the amino/carboxyl groups of lysine can participate in interactions with metal ions and mineral surfaces. These interactions are relevant in various biological and material science contexts, such as biomineralization or the adsorption of peptides onto inorganic materials. The hydroxyl group of threonine can act as a ligand for metal ions, while the charged amino and carboxyl groups of lysine can engage in electrostatic interactions or chelation. While direct studies specifically on the this compound dipeptide's interaction with minerals were not prominently found, the known coordination chemistry of threonine and lysine side chains with metal ions supports the potential for this compound containing peptides to interact with mineral surfaces through these functional groups.

This compound Containing Peptides in Receptor Binding (e.g., Somatostatin (B550006) analogs, GLP-1R agonists)

Peptides containing this compound sequences are found in or are analogs of various peptide hormones and signaling molecules that bind to specific receptors. Somatostatin, a peptide hormone, contains a this compound sequence within its structure labsolu.canih.govuni.lu. Analogs of somatostatin are used therapeutically for their effects mediated through somatostatin receptors. GLP-1 (Glucagon-Like Peptide-1) is another peptide hormone, and its agonists are used in the treatment of type 2 diabetes and obesity nih.govthetapeptides.comwikipedia.orgnih.gov. While the full sequence of GLP-1 and its analogs are much longer than a simple this compound dipeptide, they do contain Lys and Thr residues in specific positions that are crucial for their receptor binding and activity. For instance, Semaglutide, a GLP-1 analog, contains both Lys and Thr residues in its sequence thetapeptides.com. The specific arrangement of amino acids, including Lys and Thr, within these peptides is critical for their high-affinity binding and activation of their respective receptors.

Functional Roles of Specific this compound Containing Peptides in Cellular Pathway Modulation (e.g., Gly-Thr-Gly-Lys-Thr inhibiting CAGE binding to GSK3β)

Specific peptides containing the this compound motif have been shown to play functional roles in modulating cellular pathways. A notable example is the pentapeptide Gly-Thr-Gly-Lys-Thr (GTGKT). Research has demonstrated that this peptide can confer sensitivity to anti-cancer drugs by inhibiting the binding of the cancer/testis antigen CAGE to Glycogen Synthase Kinase-3 beta (GSK3β) nih.govoncotarget.comnih.gov. This interaction prevents CAGE from binding to GSK3β, thereby decreasing the expression of cyclin D1 and enhancing the apoptotic effects of anti-cancer drugs in resistant cancer cells nih.govoncotarget.comnih.gov. Studies have indicated that the Lysine residue within the GTGKT peptide is necessary for its anti-cancer activity nih.govoncotarget.com. This highlights how a specific this compound containing peptide sequence can exert a functional effect by interfering with critical protein-protein interactions in cellular signaling pathways.

Molecular Mechanisms of this compound Containing Peptides in Anticoagulation Analogs

Peptides containing the this compound (Lysine-Threonine) sequence have been explored for their potential roles in modulating blood coagulation. While this compound itself is a simple dipeptide, its presence within larger peptide sequences can contribute to anticoagulant activity through various molecular mechanisms. Anticoagulant drugs typically interfere with the blood clotting cascade, a series of enzymatic reactions leading to fibrin (B1330869) formation. This can involve inhibiting specific clotting factors or preventing platelet aggregation. openaccessjournals.com

Another peptide, Thr-Lys-Pro-Arg-Pro-Gly-Pro (Selank), which contains a Lys-Pro-Arg sequence adjacent to a Thr-Lys sequence, has also shown anticoagulant effects as revealed by thromboelastography. nih.gov Selank demonstrated notable anticoagulant potency in comparison to control groups, affecting parameters related to clot formation and strength. nih.gov While the full molecular mechanism of Selank's anticoagulant activity is complex and involves multiple residues, the presence of the Thr-Lys sequence within its structure suggests a potential, albeit not fully elucidated, involvement in its interaction with components of the coagulation system.

Studies on thrombin inhibition by peptides have also provided insights into potential interaction sites that could involve Lys and Thr residues. Thrombin, a key enzyme in coagulation, has active sites and exosites that can be targeted by inhibitors. nih.govnih.gov While specific this compound interactions with thrombin are not extensively documented, studies on thrombin-inhibitory peptides have shown interactions involving hydrogen bonding with residues like Thr and Lys in the protein. nih.gov This suggests that Lys and Thr residues within an inhibitory peptide could potentially form crucial interactions with thrombin or other coagulation factors, contributing to anticoagulant effects.

Research into synthetic peptide analogues based on sequences like this compound-Thr-Lys-Ser has also been conducted, primarily in the context of cosmetic applications and protease activity modulation. mdpi.com While not directly focused on anticoagulation, these studies demonstrate that modifications to peptides containing Lys and Thr can influence their interaction with enzymes, including proteases like thrombin and plasmin. mdpi.com This underscores the potential for this compound containing sequences to be involved in modulating enzymatic activities relevant to coagulation.

This compound as Part of Adhesion-Related Peptides (e.g., Mussel Adhesive Proteins)

The this compound sequence, or Lys and Thr residues in proximity, are found in various adhesion-related peptides, particularly in mussel adhesive proteins (MAPs). MAPs are notable for their ability to adhere strongly to diverse surfaces in wet environments. rsc.orgnih.gov These proteins contain repetitive peptide sequences rich in amino acids like 3,4-dihydroxyphenylalanine (DOPA) and lysine. nih.govnih.govresearchgate.net

In the blue mussel (Mytilus edulis), a frequently repeated decapeptide sequence in the adhesive protein is Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Dopa-Lys (Peptide E). nih.gov Variations of this sequence also occur, some including Thr and Lys residues. Another decapeptide repeat found in Mytilus edulis Mfp-1 is [Ala-Lys-Pro-Ser-DOPA-Hyp-Hyp-Thr-DOPA-Lys]. rsc.org The presence of Lys and Thr within these repeating units suggests their involvement in the adhesive properties of MAPs.

While DOPA is considered crucial for MAP adhesion due to its hydrogen-bonding and metal-liganding capabilities, growing evidence indicates that lysine also contributes significantly to protein adhesion. nih.govnih.govresearchgate.net The positively charged amino groups of lysine can interact strongly with negatively charged surfaces, providing anchoring points. rsc.orgnih.gov

Furthermore, peptides containing Lys and Thr have been investigated in other adhesion contexts, such as cell adhesion. For example, a hexapeptide with the sequence Ala-Asp-Leu-Lys-Pro-Thr has been designed to mimic a sequence in fibronectin, an extracellular matrix protein involved in cell adhesion. nih.gov This peptide was shown to promote adhesion between skin cells and increase integrin expression, highlighting the potential of this compound containing sequences in mediating cell-surface interactions. nih.gov

In the context of Candida albicans adhesion to human cells, a peptide-binding cavity in the Als3 protein involves Lys-59 and is flanked by Tyr-301 and Thr-116. nih.gov The side chain amine of Lys-59 forms a salt bridge with a bound peptide, and hydrogen bonds involving the peptide and the binding cavity are observed, some potentially mediated via water molecules. nih.gov This demonstrates how Lys and Thr residues, even when not directly adjacent, can contribute to adhesion by forming crucial interactions within a binding interface.

Synthetic Methodologies for Lys Thr Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) Protocols for Lys-Thr Integration

Solid-phase peptide synthesis, developed by Merrifield, is a widely used technique for synthesizing peptides where the growing peptide chain is anchored to an insoluble resin support. peptide.com This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification through washing and filtration steps. peptide.comrsc.org

Fmoc and Boc-based Strategies for Dipeptide and Oligopeptide Synthesis

Two primary protection strategies are employed in SPPS: Boc/Benzyl (Boc/Bzl) and Fmoc/tert-Butyl (Fmoc/tBu). iris-biotech.debiosynth.com

Fmoc-based Strategy: The Fmoc strategy is currently the dominant approach due to its milder reaction conditions compared to Boc chemistry. iris-biotech.dedrivehq.com In Fmoc-SPPS, the Nα-amino group is protected with the base-labile Fmoc group, which is typically removed using piperidine. iris-biotech.debiosynth.com Side-chain functional groups, such as the ε-amino group of lysine (B10760008) and the hydroxyl group of threonine, are protected with acid-labile groups, commonly Boc for lysine and tBu for threonine. iris-biotech.dedrivehq.com These side-chain protecting groups are removed simultaneously during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.dedrivehq.comsigmaaldrich.com The orthogonality of the Fmoc (base-labile) and tBu/Boc (acid-labile) protecting groups allows for stepwise elongation of the peptide chain on the solid support. biosynth.comnih.gov Fmoc-Lys(Boc)-OH and Fmoc-Thr(tBu)-OH are standard building blocks used in this strategy. iris-biotech.dedrivehq.com

Boc-based Strategy: The Boc strategy, while historically significant, is less commonly used now for routine peptide synthesis due to the harsh acidic conditions required for Boc removal (typically TFA) at each coupling step, which can lead to side reactions and cleavage of the peptide from the resin. iris-biotech.denih.gov In this strategy, the Nα-amino group is protected with the acid-labile Boc group, while side chains are protected with benzyl-based groups. iris-biotech.debiosynth.com The final cleavage from the resin and removal of side-chain protection often requires strong acids like HF or HBr. peptide.comiris-biotech.de For lysine, Boc-Lys(Cbz)-OH or Boc-Lys(2-ClZ)-OH have been used, while Boc-Thr(Bzl)-OH is used for threonine. peptide.comiris-biotech.de

The choice between Fmoc and Boc strategies for synthesizing this compound containing peptides depends on the specific peptide sequence, the presence of sensitive functional groups, and the desired scale of synthesis. Fmoc chemistry is generally preferred for its compatibility with a wider range of modified amino acids and milder deprotection conditions. nih.gov

Preparation of this compound as a Protected Dipeptide Building Block

Instead of stepwise coupling of individual protected amino acids, this compound can be prepared as a protected dipeptide building block. This approach can be advantageous for improving coupling efficiency and reducing epimerization, particularly for difficult sequences. sigmaaldrich.comluxembourg-bio.com

For Fmoc-SPPS, a protected this compound dipeptide would typically have the N-terminus of lysine protected with Fmoc, the side chain of lysine protected with Boc or a selectively cleavable group like Alloc or Dde, and the hydroxyl group of threonine protected with tBu. The C-terminus of threonine would be activated for coupling to the growing peptide chain on the resin. An example could involve preparing Fmoc-Lys(Boc)-Thr(tBu)-OH, which can then be coupled as a single unit.

The preparation of such a dipeptide building block involves solution-phase synthesis techniques to form the peptide bond between protected lysine and protected threonine, followed by purification and characterization before its incorporation into the solid-phase synthesis.

Convergent Peptide Synthesis Utilizing this compound Fragments

Convergent peptide synthesis involves synthesizing protected peptide fragments separately, either by SPPS or solution-phase methods, and then coupling these fragments to form the full-length peptide. google.com This strategy is particularly useful for the synthesis of long or complex peptides that are challenging to assemble by stepwise SPPS alone. peptide.com

In the context of this compound, this dipeptide or a larger peptide fragment containing the this compound sequence could be synthesized as a protected fragment. For example, a fragment with a C-terminal Lys and an N-terminal Thr could be prepared on a solid support using standard SPPS. This fragment would then be cleaved from the resin with its side chains protected and potentially with a modified C-terminus suitable for fragment coupling (e.g., a thioester). google.comwiley-vch.de Another fragment, containing the sequence preceding this compound, would be prepared with a reactive N-terminus. These protected fragments are then coupled in solution or on a solid support to form the desired peptide. google.comgoogle.com

Convergent synthesis can help overcome issues like aggregation and accumulation of side products often encountered during the stepwise synthesis of long peptides. rsc.orgsigmaaldrich.com

Solution-Phase Peptide Synthesis for this compound Containing Peptides

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves carrying out coupling and deprotection steps in a homogeneous solution. mdpi.comekb.eg While SPPS has become the method of choice for many peptides due to ease of automation and purification, solution-phase synthesis remains valuable, particularly for the synthesis of short peptides, the preparation of protected peptide fragments for convergent synthesis, and for large-scale production. ekb.egthaiscience.infothieme-connect.de

In solution-phase synthesis of this compound containing peptides, protected amino acids or protected peptide fragments are coupled using various coupling reagents in suitable organic solvents. mdpi.comekb.eg Protecting groups for the Nα-amino group and side chains are essential and are chosen based on orthogonality to allow for selective deprotection at each step. biosynth.com For lysine and threonine, similar protecting groups to those used in SPPS (e.g., Boc, Fmoc, Cbz, Bzl, tBu) can be employed, but the strategies for their removal and the challenges related to solubility and purification of intermediates differ. biosynth.comthieme-connect.de

The synthesis of a simple this compound dipeptide in solution would involve coupling a protected lysine derivative with a protected threonine derivative, followed by deprotection steps to yield the free dipeptide. For longer peptides, sequential coupling of protected amino acids or coupling of protected peptide fragments is performed, with purification steps (e.g., crystallization, chromatography) required after each coupling and deprotection step. mdpi.comthieme-connect.de Solution-phase synthesis can be more labor-intensive due to the need for isolation and purification of intermediates, but it can be advantageous for certain sequences and scales. mdpi.com

Serine/Threonine Ligation (STL) in Peptide Chemical Synthesis

Serine/Threonine Ligation (STL) is a chemical ligation technique that allows for the chemoselective coupling of two unprotected peptide segments, where one segment has a C-terminal salicylaldehyde (B1680747) ester and the other has an N-terminal serine or threonine residue. nih.govnih.govgoogle.com This method is particularly useful for the synthesis of larger peptides and proteins that are difficult to obtain by standard SPPS. nih.govnih.gov The ligation reaction forms an N,O-benzylidene acetal, which is subsequently converted to a native peptide bond through acidolysis. nih.govgoogle.com

Chemical Reactivity and Compatibility of Lysine in STL

In STL, the reaction primarily occurs between the aldehyde group of the C-terminal salicylaldehyde ester and the N-terminal serine or threonine. nih.govgoogle.com A key consideration in STL is the compatibility of other amino acid side chains present in the peptide segments, particularly nucleophilic residues like lysine.

Studies have investigated the compatibility of various amino acids at the C-terminus of the salicylaldehyde ester peptide and the N-terminus of the Ser/Thr peptide. While the N-terminal serine or threonine is the intended reactive site, other nucleophiles, such as the ε-amino group of lysine, could potentially react with the salicylaldehyde ester. nih.govgoogle.com

Research indicates that while an internal lysine's free amino group might transiently react with the aldehyde group, this reaction is generally reversible and does not significantly interfere with the primary ligation pathway involving the N-terminal Ser/Thr. nih.govnih.govgoogle.com In fact, it has been suggested that a lysine residue next to the N-terminal Ser/Thr might even enhance ligation efficiency in some cases. nih.gov However, when lysine is at the C-terminus of the salicylaldehyde ester peptide, it has been found to be incompatible with the current STL conditions, potentially due to instability of intermediates. nih.govnih.gov

Therefore, when designing STL strategies for peptides containing this compound, the position of lysine relative to the ligation site (specifically, the N-terminal Ser or Thr) is crucial for successful ligation. Internal lysine residues are generally compatible, while a C-terminal lysine on the salicylaldehyde ester fragment is not. nih.govnih.gov

Design and Synthesis of Non-Natural Amino Acid Analogs and this compound Derivatives for Research Probes

The strategic design and synthesis of peptides incorporating non-natural amino acids (NPAAs) and derivatives, including those related to this compound, represent a powerful approach in the development of research probes. These modified peptides serve as valuable tools to investigate biological processes, understand molecular interactions, and develop potential diagnostic or therapeutic agents. The ability to introduce structural and functional diversity beyond the 20 canonical amino acids allows for tailored probes with enhanced properties such as improved stability, altered conformation, or specific reactivity for conjugation with reporter molecules. nih.govnih.govetsu.edusydlabs.comgoogle.comrsc.orgrsc.org

Synthetic methodologies, particularly solid-phase peptide synthesis (SPPS), are central to the creation of these complex molecules. SPPS allows for the stepwise assembly of peptide chains on a solid support, facilitating purification and enabling the incorporation of modified or non-natural amino acid building blocks at specific positions. nih.govqyaobio.comsigmaaldrich.comsigmaaldrich.com Orthogonal protecting group strategies are crucial in this process, allowing for the selective deprotection and modification of specific amino acid side chains, such as the ε-amino group of lysine or the hydroxyl group of threonine, without affecting other parts of the growing peptide chain. researchgate.netepfl.chrsc.org Commonly used protecting groups like Fmoc for the α-amino group and various acid-labile or orthogonally cleavable groups (e.g., Boc, tBu, Trt, Dde, ivDde, Mtt, Mmt) for side chains are employed to achieve site-specific modifications. researchgate.netepfl.chrsc.orggenscript.com

Lysine and threonine residues, either as a dipeptide sequence (this compound) or individually within longer peptides, are frequently targeted for modification or substitution with non-natural analogs in the design of research probes. The ε-amino group of lysine offers a convenient handle for conjugation with various labels, including fluorescent dyes, radioisotopes, or other tags, enabling the use of Lys-containing peptides in imaging and detection applications. sydlabs.comrsc.orgqyaobio.comgenscript.comnih.gov Similarly, the hydroxyl group of threonine can be modified, for instance, by phosphorylation, to create phosphopeptides that mimic biologically relevant post-translational modifications, allowing researchers to study protein-protein interactions and signaling pathways. sydlabs.comepfl.chacs.orgresearchgate.net

The this compound sequence itself appears in the context of larger peptide probes, such as certain somatostatin (B550006) analogs used in molecular imaging. These peptides, which often contain a this compound sequence, are synthesized using SPPS and can be conjugated with chelating agents for radiolabeling, serving as probes for detecting receptor-expressing tumors. sigmaaldrich.comacs.orggoogle.comnih.gov The synthesis involves incorporating protected amino acids and forming cyclic structures or conjugating imaging moieties. sigmaaldrich.comacs.orggoogle.com

Beyond direct incorporation of modified Lys or Thr, the design of this compound related research probes can involve creating peptidomimetics where the natural amino acids are replaced by synthetic analogs to modulate conformational properties or enhance stability. google.com For example, studies on somatostatin analogs have explored the replacement of residues within or near the this compound sequence with non-natural amino acids to improve binding affinity and selectivity for specific somatostatin receptor subtypes, thereby enhancing their utility as research probes and potential therapeutic leads. google.com

Specific synthetic strategies have been developed for the site-selective modification of lysine residues within peptides containing a free N-terminus, which is particularly relevant for conjugating probes. One method involves using vinylsulfonamide-based aza-Michael addition chemistry to selectively label the ε-amino group of lysine. genscript.com This technique has been applied to peptides including a this compound-Cys-Thr-ol fragment, demonstrating the ability to functionalize the lysine residue for probe conjugation even in the presence of other reactive groups. genscript.com

The synthesis of peptides containing post-translational modifications like phosphorylated threonine or methylated lysine is also critical for creating research probes that mimic native protein states. Fmoc-based SPPS utilizing protected phosphoamino acids (e.g., Fmoc-Thr(PO(OBzl)OH)-OH) allows for the incorporation of phosphothreonine. sydlabs.comepfl.chacs.orgresearchgate.net Similarly, methylated lysine can be introduced using commercially available building blocks like Fmoc-Lys(Me,Boc)-OH or Fmoc-Lys(Me)₂-OH. sydlabs.comepfl.chacs.org These synthetically modified peptides serve as probes to study the enzymes that add or remove these modifications and the proteins that recognize them. nih.gov

The design and synthesis of this compound containing peptides and their non-natural analogs or derivatives for research probes often require careful optimization of synthetic protocols, including coupling conditions, deprotection steps, and purification methods, to ensure the desired sequence fidelity and incorporation of modifications. sigmaaldrich.comresearchgate.net The resulting probes, with their precisely engineered structures, are invaluable tools in chemical biology for dissecting complex biological systems.

Advanced Spectroscopic and Biophysical Characterization of Lys Thr Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Specific NMR signals, such as chemical shifts and coupling constants, are highly sensitive to the local electronic environment and dihedral angles, allowing for the determination of preferred conformations. chemrxiv.orgnih.gov For instance, analysis of amide proton (HN) chemical shifts, alpha-proton (Hα) chemical shifts, and vicinal coupling constants (³JαN) can reveal the presence of specific secondary structures like turns or helices within peptides containing the Lys-Thr sequence. chemrxiv.org

NMR is also invaluable for studying interactions between peptides and other molecules, such as receptors or metal ions. Changes in chemical shifts or signal intensities upon binding can map the interaction interface and provide information on binding affinity and stoichiometry. Studies using NMR have explored the binding of peptides containing lysine (B10760008) or arginine residues to supramolecular receptors, demonstrating how the position of these basic residues influences the binding mode. mdpi.com

Furthermore, NMR spectroscopy is a key method for characterizing post-translational modifications (PTMs) on amino acid residues, including those on Lys and Thr. Phosphorylation on threonine residues induces specific changes in NMR spectra, which can be used for identification and localization of the modification site. nih.govresearchgate.net Similarly, various modifications on lysine side chains, such as acetylation, methylation, and ubiquitination, result in characteristic NMR signatures that can be detected and analyzed. researchgate.netcreative-proteomics.comnih.govmdpi.comjpt.comaston.ac.ukohio-state.edu Isotope labeling strategies, such as using ¹³C and ¹⁵N isotopes, can enhance the resolution and interpretability of NMR spectra for larger peptides and proteins, facilitating the detailed analysis of Lys side chain conformation and ionization states. copernicus.org

Terahertz (THz) Spectroscopy in Low-Frequency Vibrational Mode Analysis of Amino Acids and Peptides

Terahertz (THz) spectroscopy, operating in the frequency range of 0.1 to 15 THz (3–500 cm⁻¹), is a powerful technique for probing low-frequency vibrational modes in biological molecules. mdpi.com These modes are associated with collective motions, hydrogen bonding networks, and the crystalline lattice structure, providing unique information about molecular dynamics and intermolecular interactions. mdpi.comspiedigitallibrary.orgnih.govarxiv.org

THz spectroscopy has been successfully applied to study individual amino acids, demonstrating its ability to distinguish between different amino acid residues based on their distinct THz absorption spectra. mdpi.comresearchgate.netnih.gov For example, L-threonine exhibits characteristic absorption peaks in the THz range. mdpi.comspectroscopyonline.com Studies on diastereomers like L-threonine and L-allo-threonine have shown that THz spectra are sensitive to subtle structural differences, highlighting its potential for analyzing stereochemistry in peptides. spectroscopyonline.com

For peptides, THz spectroscopy provides insights into their secondary structure and the influence of amino acid composition and sequence on low-frequency vibrations. mdpi.comnih.gov The THz spectral characteristics of a peptide reflect its amino acid composition, sequence, intermolecular hydrogen bonds, and crystal structure. mdpi.com While individual amino acids tend to have relatively isolated features, peptides exhibit a larger number of modes due to their increased size and complexity. mdpi.com THz-TDS is considered a non-destructive technique that can complement information obtained from NMR and X-ray diffraction, particularly concerning the dynamic structure of peptides. nih.gov

Table 1: Representative THz Absorption Peaks for L-Threonine

| Frequency (THz) | Source/Context | Note |

| 2.91 | Solid phase (general) | Main absorption peak. mdpi.com |

| 3.33 | Solid phase (general) | Main absorption peak. mdpi.com |

| 1.42 | Solid phase (diastereomer study) | Characteristic peak for L-threonine. spectroscopyonline.com |

| 2.14 | Solid phase (diastereomer study) | Characteristic peak for L-threonine. spectroscopyonline.com |

Mass Spectrometry (MS) Techniques for Peptide Sequencing and PTM Identification

Mass Spectrometry (MS) is an indispensable tool for the analysis of peptides, providing information on molecular weight, amino acid sequence, and the presence and location of post-translational modifications. creative-proteomics.comlibretexts.orgaston.ac.uk Tandem Mass Spectrometry (MS/MS) is particularly powerful for peptide sequencing. In MS/MS, precursor peptide ions are fragmented, and the resulting fragment ions are detected, generating a spectrum that can be interpreted to deduce the amino acid sequence. researchgate.netlibretexts.orgwikipedia.org

Fragmentation of peptides typically occurs along the peptide backbone, producing characteristic ion series such as b-ions (N-terminal fragments) and y-ions (C-terminal fragments). researchgate.netwikipedia.org The mass differences between sequential ions in a series correspond to the masses of individual amino acid residues, allowing for sequence determination. researchgate.netwikipedia.org For a dipeptide like this compound, MS/MS would yield fragment ions corresponding to cleavages within the peptide bond, providing direct evidence of its composition and sequence. PubChem entries for this compound show expected precursor ions and fragmentation data. nih.govnih.govuni.luuni.lu

MS is also the primary method for the global discovery and precise localization of PTMs on proteins and peptides. creative-proteomics.comnih.govmdpi.comaston.ac.uk PTMs alter the mass of the modified amino acid residue, and this mass shift can be detected in both precursor and fragment ions during MS/MS analysis. aston.ac.uk Lysine and threonine residues are common sites for various PTMs. Lysine can undergo acetylation, methylation, ubiquitination, and other modifications on its ε-amino group. creative-proteomics.comnih.govmdpi.comjpt.comaston.ac.ukohio-state.edu Threonine can be phosphorylated on its hydroxyl group, a crucial regulatory modification. nih.govresearchgate.netcreative-proteomics.comohio-state.edu

Different fragmentation techniques in MS, such as Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), and Higher-Energy Collisional Dissociation (HCD), can provide complementary fragmentation patterns that aid in PTM identification and localization. nih.govaston.ac.ukohio-state.edu For example, ECD has been found useful for localizing phosphorylation sites in unstable lysine-phosphorylated peptides due to reduced neutral losses. nih.gov The presence of diagnostic ions or neutral losses in MS/MS spectra can further confirm the presence of specific PTMs on Lys or Thr residues. nih.govwikipedia.org

Table 2: Common PTMs on Lysine and Threonine Detectable by MS

| PTM Type | Target Amino Acid | Mass Shift (Da) |

| Phosphorylation | Ser, Thr, Tyr | +79.9663 |

| Acetylation | Lys, N-terminus | +42.0105 |

| Ubiquitination | Lys, N-terminus, Cys, Ser, Thr | +114.043 (Gly-Gly) |

| Methylation | Lys, Arg | +14.0157 |

| Glycosylation | Asn, Arg (N-linked); Ser, Thr, Tyr (O-linked) | Variable (e.g., +203.0793 for HexNAc) |

Source: Based on information from search results. creative-proteomics.comohio-state.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Peptide Reactions and Conjugations

Ultraviolet-Visible (UV-Vis) spectroscopy is a relatively simple yet effective technique used in peptide chemistry for monitoring reactions, determining concentration, and assessing purity, particularly when chromophoric groups are present. While the peptide bond itself has a weak absorption in the far-UV region (~190-230 nm), certain amino acid side chains absorb in the near-UV and visible regions.

Among the standard amino acids, aromatic residues (Tryptophan, Tyrosine, Phenylalanine) have significant absorbance in the UV range (typically 250-280 nm). However, even non-aromatic charged amino acids like Lysine and Arginine have been shown to exhibit significant absorption between 250 and 400 nm, albeit with different spectral features compared to aromatic residues. nih.gov Uncharged amino acids, including Threonine, generally show negligible absorption in this range. nih.gov

For peptides containing this compound, the presence of the lysine residue contributes to UV absorption in the lower UV range, which can be utilized for detection and quantification. nih.gov UV-Vis spectroscopy is commonly coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC-UV) to monitor peptide synthesis, purification, and to assess purity by detecting impurities that absorb UV light. nih.govthieme-connect.de Changes in UV-Vis spectra can also be used to monitor peptide conjugation reactions if one of the reactants or the product has a characteristic absorbance. ekb.egresearchgate.net

X-ray Crystallography of this compound Containing Protein Motifs

X-ray crystallography is a high-resolution technique that provides atomic-level details of protein and peptide structures in the crystalline state. wikiversity.orgresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density map can be calculated, from which the positions of atoms are determined. researchgate.net This yields precise information about the peptide backbone conformation, side-chain orientations, hydrogen bonding patterns, and interactions within the crystal lattice. wikipedia.org

While obtaining crystals of small peptides like this compound alone might be challenging, X-ray crystallography is routinely used to determine the structures of larger proteins that contain this compound sequences or motifs involving these residues. For example, the active site of Penicillin-Binding Protein 6 (PBP6) from Escherichia coli contains a this compound-Gly triad (B1167595), and its structure has been determined by X-ray crystallography, revealing the conformation and interactions of these residues within the protein context. nih.gov In this motif, Lys209 and Thr210 are part of a conserved sequence essential for the enzyme's catalytic activity. nih.gov

X-ray crystallography provides a static snapshot of the molecule in the crystal lattice, which may represent one of the preferred conformations in solution. chemrxiv.org It is highly complementary to NMR spectroscopy, which provides information on molecular structure and dynamics in solution. uzh.chwikiversity.org Challenges in protein crystallization, particularly for proteins with flexible regions or charged surface residues like lysine, can sometimes be addressed by strategies such as surface entropy reduction, which may involve replacing residues like Lys with Ala or Thr to promote crystal contacts. creative-biostructure.com

Table 3: Example of this compound Motif in a Protein Structure Determined by X-ray Crystallography

| Protein Name | Organism | PDB ID (Example) | Motif Location | Context |

| Penicillin-Binding Protein 6 | Escherichia coli | (Example PDB) | This compound-Gly | Active site triad essential for catalysis. nih.gov |

Note: A specific PDB ID for PBP6 was not provided in the search result, but the text confirms its structure was determined by X-ray crystallography.

Computational Modeling and Simulation of Lys Thr Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Lys-Thr and Related Peptides

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound and related peptides, MD simulations can provide insights into their conformational flexibility, hydration properties, and interactions with other molecules, such as proteins or membranes. Peptides are inherently flexible and their conformations can change during binding processes. rsc.org MD simulations can model peptide-protein interactions, allowing for the study of binding and unbinding processes thermodynamically and kinetically. rsc.org However, sampling the complex energy landscapes associated with peptide-protein interactions often requires intensive computational resources and time. rsc.org The accuracy of MD simulations is also dependent on the availability of structural information for peptide-protein complexes. rsc.org

MD simulations have been used to investigate the structural and functional properties of peptides upon adsorption onto surfaces, such as single-walled carbon nanotubes (SWNTs). umbc.edu Interaction energy calculations by MD simulations can reveal the binding motif of a peptide to a surface. umbc.edu For instance, MD analyses have been used to demonstrate the potential of optimized peptide-based inhibitors to interact effectively with target proteins, showing moderate stability and some structural flexibility. nih.gov

Quantum Chemical Calculations (e.g., DFT, FMO) for Interaction Energies and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Fragment Molecular Orbital (FMO) methods, are employed to investigate the electronic structure and interaction energies of molecules at a higher level of theory than classical MD. These methods can provide accurate descriptions of non-covalent interactions, hydrogen bonding, and charge distribution within this compound and its interactions with other species. While the search results did not provide specific examples of DFT or FMO applied directly to the this compound dipeptide itself, these methods are fundamental for parameterizing force fields used in MD simulations and for understanding the detailed nature of interactions in biological systems involving amino acids and peptides. They are crucial for calculating properties like interaction energies, which are essential for understanding binding affinities and molecular recognition.

Computational Prediction of Lysine (B10760008) and Threonine Post-Translational Modification Sites

Post-translational modifications (PTMs) of lysine and threonine residues play critical roles in regulating protein function, stability, and interactions. mdpi.com Identifying PTM sites experimentally can be challenging and time-consuming. mdpi.com Computational methods offer a scalable approach to predict these modification sites. mdpi.com Traditional models often focus on local sequence features around potential modification sites, but newer approaches leverage pre-trained protein language models that capture biological knowledge from extensive protein databases. mdpi.com

Machine learning models have been developed to predict lysine methylation sites in human proteins using alignment-free features that capture structural information. mdpi.com There is an urgent need to improve and further develop computational techniques to identify and characterize lysine PTMs from large amounts of sequence data. nih.gov Computational frameworks using deep learning, such as recurrent neural networks, have been proposed for accurate and systematic mapping of various types of lysine PTMs. nih.gov The integration of 3D structural information is crucial for accurate PTM prediction, as modifications often occur at solvent-exposed residues and are influenced by non-local sequence interactions due to protein folding. mdpi.com Multi-task learning frameworks that predict multiple types of PTM sites simultaneously using shared feature extraction layers and task-specific classification heads have shown improved performance. mdpi.com

Computational tools and web servers are available for predicting different types of PTM sites, including lysine acetylation and threonine phosphorylation, using approaches that incorporate site-specific modification profiles and local sequence information. ijbs.com These tools can reflect the differences in proximal PTMs between positive and negative samples, which is helpful for prediction. ijbs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that relate the chemical structure of compounds to their biological activity. For this compound analogs and peptides containing these residues, QSAR can be used to predict properties such as binding affinity, efficacy, or other biological endpoints based on their molecular descriptors.

QSAR models have been developed for various peptides, including antioxidant tripeptides, relating their structural features to their radical scavenging activity. nih.gov These models can have good reliability and predictability and can be used to identify and screen novel peptides with desired activity. nih.gov Different machine learning methods, such as multiple linear regression (MLR), support vector machine (SVM), random forest (RF), and partial least square regression (PLS), are used to develop QSAR models based on selected variables. nih.gov

QSAR has also been applied in the design and optimization of peptide inhibitors. nih.gov Machine learning-based QSAR models have been used to screen large libraries of peptides to identify promising candidates with improved binding affinities. nih.gov QSAR can reveal the impact of specific amino acid residues, like lysine and threonine, on peptide activity and selectivity. acs.orgacs.org For example, studies have shown that the lipophilicity of polar residues, including lysine and threonine, can influence the selectivity of antimicrobial peptides. acs.org

Constraint-Based Modeling for Metabolic Flux Analysis Involving Lysine and Threonine

Constraint-based modeling, particularly Flux Balance Analysis (FBA), is a systems biology approach used to analyze metabolic networks and predict metabolic fluxes within an organism. Lysine and threonine are essential amino acids, and their metabolism is integrated into complex cellular networks. Constraint-based models can be used to study the production of lysine and the role of threonine in metabolic pathways.

Constraint-based optimization has been applied to microbial fermentation processes to maximize the production of L-lysine. researchgate.net These models formulate the optimization problem as a nonlinear programming problem, considering numerous metabolic reactions and using empirical equations as constraints. researchgate.net By solving these constrained problems, researchers can calculate the maximum amount of L-lysine produced and the optimal feeding rates of substrates like L-threonine. researchgate.net

Dynamic Flux Balance Analysis (dFBA), a constraint-based modeling technique, can simulate the dynamics of metabolism in batch cultures and predict changes in intracellular flux distribution. ulisboa.pt This approach has been used to understand how genetic mutations perturb metabolism systematically, particularly in amino acid metabolism involving aspartate, lysine, and threonine. ulisboa.pt The accuracy of FBA predictions depends on the correct reconstruction of metabolic pathways, biomass composition, and the uptake and secretion rates of extracellular metabolites, which are used as constraints. biorxiv.org Genome-scale metabolic models provide detailed information about biochemical reaction networks and can be used with FBA to connect genotype to phenotype and identify bottlenecks in metabolic processes. biorxiv.orgnih.gov Constraint-based models can also be used to simulate the degradation of amino acids, including lysine and threonine, and their contribution to ATP production. d-nb.info

Machine Learning Approaches in Predicting Peptide Properties and Interactions

Machine learning (ML) and deep learning (DL) models are increasingly being used to predict various peptide properties and interactions, offering efficient solutions compared to traditional computational approaches. rsc.org These models can handle the complexity of protein-peptide interactions by integrating multiple data types, such as sequence, structural, and physicochemical properties, to make accurate predictions. tdcommons.ai

Deep learning models, including convolutional neural networks (CNN) and recurrent neural networks (RNN), are used to extract features from peptide sequences and predict properties. acs.orgacs.org Hybrid deep learning models that integrate atom-level and amino acid-level information through hierarchical graph approaches have also been developed for peptide property prediction. rsc.org

Predicting protein-peptide interactions is a significant area where ML and DL are making strides. rsc.orgtdcommons.aiacs.org These models can rapidly predict binding affinities, which is crucial for identifying potential therapeutic peptides. tdcommons.ai Deep learning techniques, including those leveraging pre-trained protein language models, have shown promise in predicting protein-peptide binding residues and interactions. acs.orgacs.orgbiorxiv.org These models can incorporate sequence-based features, structural information, and embeddings from language models to improve prediction accuracy. acs.orgbiorxiv.org Despite the advancements, predicting protein-peptide complexes remains challenging due to the high computational cost, the flexible nature of peptides, and limited structural information. rsc.org However, the surge in available biological data is driving the development of more accurate and robust ML models for these predictions. rsc.org

Machine learning has also been applied to predict the immunogenic properties of peptides, using features related to amino acid composition and chemical characteristics. nih.gov These models can assist in the design of potential peptide-based vaccines. nih.gov

Proteomic Investigations of Lysine and Threonine in Complex Biological Systems

Shotgun Proteomics for Global Identification and Quantification of Peptides

Shotgun proteomics, also known as bottom-up proteomics, is a widely used approach for the global identification and quantification of proteins in complex biological samples. github.ioacs.orgnih.gov This method typically involves the proteolytic digestion of proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. acs.orgnih.gov The resulting tandem mass spectra are then searched against protein databases to identify the peptides and infer the presence of the corresponding proteins. acs.orgnih.gov While shotgun proteomics provides a broad overview of the proteome, identifying and quantifying specific peptides, such as those containing the Lys-Thr sequence, within this complex mixture can present challenges due to factors like peptide abundance, ionization efficiency, and fragmentation patterns.

Evaluation of Amino Acid Substitutions (e.g., Thr-to-Lys) in Proteomic Studies